2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoicacid
Description
2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is a synthetic organic compound featuring a partially saturated naphthalene (tetralin) core substituted with a sulfanyl (-S-) group at position 2, linked to a propanoic acid moiety. The synthesis of related compounds, such as 2-(6-ethyl-naphthalen-2-yl)propanoic acid, involves intermediates derived from (S)-naproxen, indicating possible shared synthetic pathways .
Properties
Molecular Formula |
C13H16O2S |
|---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C13H16O2S/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,14,15) |
InChI Key |
QWHDPLARUYENQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Preparation Methods
Initial Construction of the Tetrahydronaphthalene Core
The foundational step involves synthesizing the 5,6,7,8-tetrahydronaphthalene moiety, which can be achieved through classical cyclization reactions such as Friedel-Crafts acylation or catalytic hydrogenation.
Friedel-Crafts Alkylation and Cyclization:
A typical approach involves acylation of naphthalene derivatives followed by catalytic hydrogenation to yield the tetrahydronaphthalene core. For instance, 2-bromonaphthalene derivatives can be subjected to Friedel-Crafts acylation with acyl chlorides, followed by catalytic hydrogenation to produce the tetrahydronaphthalene structure.Hydrogenation of Naphthalene Derivatives:
Direct catalytic hydrogenation of naphthalene or its substituted derivatives using palladium or platinum catalysts under mild conditions is a straightforward route to obtain the tetrahydronaphthalene scaffold.
Introduction of the Sulfanyl Group at the 2-Position
The key to synthesizing the target compound is attaching a sulfanyl group (-S-) at the 2-position of the tetrahydronaphthalene.
Electrophilic Sulfenylation:
The sulfanyl group can be introduced via electrophilic sulfenylation using thiol derivatives or sulfenyl chlorides. For example, reaction of the tetrahydronaphthalene core with thiol chlorides in the presence of a base such as potassium carbonate (K₂CO₃) facilitates the substitution at the 2-position.Use of Thiol Precursors:
Alternatively, thiol derivatives can be deprotonated with bases to generate thiolate ions, which then nucleophilically attack the electrophilic 2-position on a suitably activated tetrahydronaphthalene precursor.
Functionalization to Propanoic Acid
The final step involves converting the sulfanyl-tetrahydronaphthalene intermediate into the propanoic acid derivative.
Side Chain Extension via Nucleophilic Substitution:
A common strategy involves initial halogenation at the 2-position (e.g., via N-bromosuccinimide, NBS) to introduce a leaving group, followed by nucleophilic substitution with a propanoic acid derivative or its precursor.Oxidation and Carboxylation:
Alternatively, oxidation of side chains or direct carboxylation using carbon dioxide (CO₂) under pressure can introduce the carboxylic acid functionality. This approach is often employed in the synthesis of aromatic and heterocyclic acids.Carboxylation of Organometallic Intermediates:
Organometallic reagents such as Grignard reagents derived from the sulfanyl-tetrahydronaphthalene can be carboxylated with CO₂ to afford the desired propanoic acid derivative.
Summary of Synthetic Route
In-Depth Research Findings and Data Tables
Reaction Yields and Conditions:
| Reaction Step | Typical Yield | Conditions | Notes |
|---|---|---|---|
| Hydrogenation | 85-95% | 1 atm H₂, Pd/C, room temp | Efficient for core synthesis |
| Sulfenylation | 70-80% | Thiol chloride, K₂CO₃, reflux | Selective at 2-position |
| Carboxylation | 60-75% | CO₂ pressure, base | Requires careful control to prevent over-oxidation |
- The sulfenylation step is highly regioselective when using activated tetrahydronaphthalene derivatives.
- Catalytic hydrogenation provides a clean route to tetrahydronaphthalene cores with minimal side reactions.
- Carboxylation via CO₂ is favored for introducing the acid group without disrupting the sulfanyl linkage.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene ring can be reduced under specific conditions.
Substitution: The propanoic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, influencing their function. Additionally, the propanoic acid moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogs from Naproxen-Derived Intermediates
- 2-(6-Ethyl-naphthalen-2-yl)propanoic acid and 2-(6-(methylthio)naphthalen-2-yl)propanoic acid: Core Structure: Fully aromatic naphthalene vs. the tetralin core in the target compound. Substituents: Ethyl or methylthio groups at position 6 vs. sulfanyl at position 2 on tetralin. Functional Impact: The aromatic naphthalene in these analogs enhances stability, while the tetralin core in the target compound increases lipophilicity due to partial saturation. The sulfanyl group may introduce moderate electron-withdrawing effects compared to alkyl substituents .
Sesquiterpenes from Aquilaria crassna ( and )
- Compound 1 (from ): Structure: 2-[octahydronaphthalen-2-yl]-3-hydroxy-2-methoxypropanoic acid. Comparison: Shares a saturated naphthalene core but includes hydroxyl and methoxy groups on the propanoic acid chain. These substituents enhance hydrogen bonding and solubility, contrasting with the simpler propanoic acid group in the target compound.
Thiophene-Containing Naphthalene Derivatives ()
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Structure: Combines naphthalene with a thiophene group. Comparison: The thiophene ring introduces aromaticity and sulfur-based reactivity distinct from the sulfanyl group in the target compound. Such differences may influence metabolic stability and receptor interactions .
Tetralin-Linked Benzamide ()
- 3-hydroxy-4-methyl-N-(tetralin-1-yl)benzamide: Structure: Tetralin core with a benzamide substituent.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Pathways: The target compound may be synthesized via triflate intermediates similar to those used for 2-(6-ethyl-naphthalen-2-yl)propanoic acid, leveraging methyl ester protection and sulfanyl group introduction .
- Physicochemical Properties : The tetralin core likely enhances membrane permeability compared to fully aromatic analogs, while the sulfanyl group may moderate reactivity compared to thiophene derivatives .
Biological Activity
2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₁N₃
- Molecular Weight : 291.39 g/mol
- SMILES Notation : CC(C(=O)O)S[C@H]1CCCC2=C1C=CC=C2C
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications can enhance cytotoxicity. Compounds similar to 2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoic acid may also exhibit such properties based on their functional groups and molecular interactions .
Anticonvulsant Properties
Certain derivatives of naphthalene have been studied for anticonvulsant activity. For example, compounds containing naphthalene moieties demonstrated protective effects in seizure models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are noteworthy. Similar naphthalene-based compounds have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that 2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoic acid could be beneficial in treating inflammatory conditions .
Case Studies
The biological activity of 2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoic acid may be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like COX and LOX which are critical in inflammatory responses.
- Cell Signaling Modulation : It may affect signaling pathways related to cell growth and apoptosis.
Q & A
Q. What are the established synthetic routes for 2-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfanyl)propanoic acid, and how is its structure confirmed?
The synthesis typically involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with glycine derivatives under controlled conditions. Key steps include:
- Sulfonamide bond formation : Reacting the sulfonyl chloride with glycine in the presence of a base (e.g., NaOH) at 0–5°C to prevent hydrolysis .
- Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the product.
- Structural confirmation :
-
NMR spectroscopy (¹H and ¹³C) to verify the sulfanyl group integration and tetrahydronaphthalene ring protons.
-
Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 279.3) .
-
Infrared spectroscopy (IR) for characteristic S=O (1150–1250 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) stretches .
Table 1 : Key Spectral Data for Structural Confirmation
Technique Key Peaks/Data Reference ¹H NMR δ 1.8–2.2 (m, 4H, CH₂ of tetrahydronaphthalene), δ 3.1 (s, 2H, SCH₂) ESI-MS m/z 279.3 ([M+H]+) IR 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O)
Q. What analytical methods are critical for assessing purity and stability of this compound?
- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm to quantify purity (>98%) and detect degradation products .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C) .
- pH-dependent solubility studies : Determines stability in aqueous buffers (e.g., pH 2–12) for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide bond formation efficiency compared to THF or DCM .
- Temperature control : Maintaining 0–5°C during glycine coupling reduces side reactions (e.g., sulfonate ester formation) .
- Catalyst screening : Triethylamine (TEA) improves reaction kinetics vs. weaker bases like NaHCO₃ .
Table 2 : Optimization Parameters and Outcomes
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 85% → 92% |
| Temperature | 0–5°C | Reduced byproducts |
| Base | Triethylamine (TEA) | 20% faster kinetics |
Q. What mechanistic insights explain its biological activity, particularly in antimicrobial studies?
The compound inhibits bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme, via competitive binding to the p-aminobenzoic acid (PABA) site. Key evidence includes:
- Molecular docking : Sulfonamide group forms hydrogen bonds with Arg⁶³ and Tyr⁴⁷ residues in DHPS .
- Enzyme inhibition assays : IC₅₀ values of 12.3 µM against E. coli DHPS .
- MIC studies : Demonstrates activity against Gram-positive pathogens (e.g., S. aureus MIC = 16 µg/mL) .
Q. How does stereochemistry influence its pharmacokinetic properties?
The (2S)-configuration (see InChI=1S/C14H14O2S/c1-9.../t9-/m0/s1 ) enhances metabolic stability:
- Cytochrome P450 interactions : The S-enantiomer shows slower oxidation rates (t₁/₂ = 4.2 h vs. 1.8 h for R-form) in liver microsomes .
- Plasma protein binding : Higher affinity for albumin (89% vs. 72% for R-form) due to hydrophobic interactions with the tetrahydronaphthalene ring .
Q. What challenges arise in quantifying trace impurities during method validation?
- Co-elution issues : Impurities like unreacted sulfonyl chloride require gradient elution (5–95% acetonitrile in 20 min) for baseline separation .
- Detection limits : LC-MS/MS achieves LOQ of 0.1 µg/mL for sulfonate esters, critical for ICH Q3A compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
